molecular formula C10H11NO B6598171 2-(3-methoxy-2-methylphenyl)acetonitrile CAS No. 33797-35-2

2-(3-methoxy-2-methylphenyl)acetonitrile

Cat. No. B6598171
CAS RN: 33797-35-2
M. Wt: 161.20 g/mol
InChI Key: NASOCXHFRUEMJE-UHFFFAOYSA-N
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Description

2-(3-methoxy-2-methylphenyl)acetonitrile is a chemical compound with the molecular formula C10H11NO . It is also known by other names such as m-Methoxy benzyl cyanide and Benzeneacetonitrile, 3-methoxy- .


Molecular Structure Analysis

The molecular structure of 2-(3-methoxy-2-methylphenyl)acetonitrile consists of a benzene ring substituted with a methoxy group (OCH3) and a methyl group (CH3) at the 3rd and 2nd positions respectively, and an acetonitrile group (CH2CN) at the 2nd position . The molecular weight of this compound is 161.2 .

Scientific Research Applications

Organic Synthesis

“2-(3-methoxy-2-methylphenyl)acetonitrile” is a type of acetonitrile, which is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

Acetonitrile can be used in cyanomethylation, a type of organic reaction . The methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile .

Tetrasubstituted Olefins

Acetonitrile can be used in the synthesis of tetrasubstituted olefins . The nitrogen with lone pair electrons can also act as a nucleophile .

Heterocyclic Compounds

Acetonitrile can be used in the synthesis of heterocyclic compounds . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .

Amidation

Acetonitrile can be used in amidation, a process that involves the introduction of an amide group into a molecule .

Phytotoxin

“2-(3-methoxy-2-methylphenyl)acetonitrile” has been identified as a phytotoxin from meadowfoam (Limnanthes alba) seedmeal .

Solvent Properties

Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

properties

IUPAC Name

2-(3-methoxy-2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-9(6-7-11)4-3-5-10(8)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASOCXHFRUEMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287819
Record name 3-Methoxy-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-2-methylphenyl)acetonitrile

CAS RN

33797-35-2
Record name 3-Methoxy-2-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33797-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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